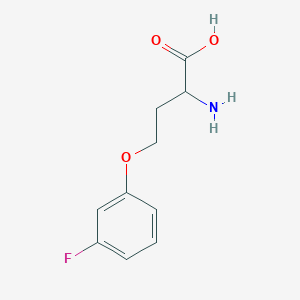

o-(3-Fluorophenyl)homoserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

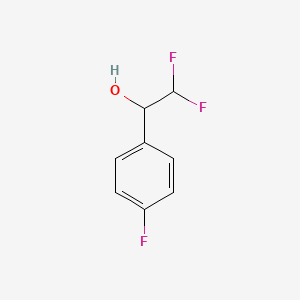

o-(3-Fluorphenyl)Homoserin ist eine chemische Verbindung mit der Summenformel C10H12FNO3 und einer molaren Masse von 213,21 g/mol Es ist ein Derivat von Homoserin, bei dem eine Fluorphenylgruppe an das Homoserin-Rückgrat gebunden ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

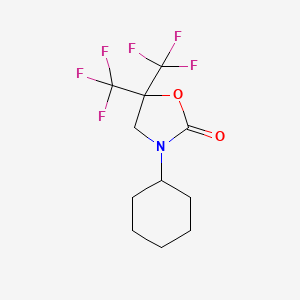

Die Synthese von o-(3-Fluorphenyl)Homoserin beinhaltet typischerweise die Einführung einer Fluorphenylgruppe in das Homoserinmolekül. Eine gängige Methode ist die Reaktion von Homoserin mit einem Fluorphenylhalogenid unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, und das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von o-(3-Fluorphenyl)Homoserin kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab umfassen. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden und zusätzliche Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of o-(3-Fluorophenyl)homoserine typically involves the introduction of a fluorophenyl group to the homoserine molecule. One common method is through the reaction of homoserine with a fluorophenyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

o-(3-Fluorphenyl)Homoserin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Fluorphenylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogenide oder organometallische Verbindungen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Oxo-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

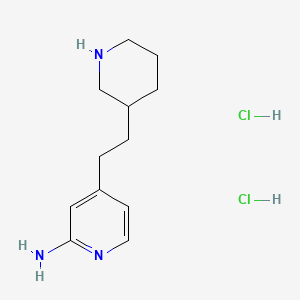

o-(3-Fluorphenyl)Homoserin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Rolle bei der Enzyminhibition und Proteininteraktionen.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, beispielsweise bei der Entwicklung neuer Medikamente.

Industrie: Es wird bei der Herstellung verschiedener chemischer Produkte und Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von o-(3-Fluorphenyl)Homoserin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Fluorphenylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Proteinen oder Enzymen verstärken und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .

Wirkmechanismus

The mechanism of action of o-(3-Fluorophenyl)homoserine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

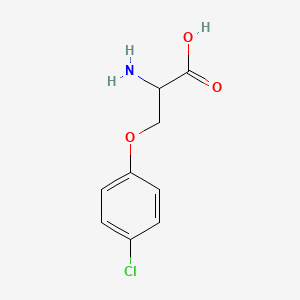

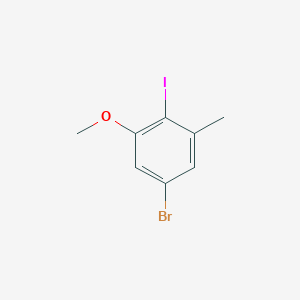

o-(3-Bromphenyl)Homoserin: Ähnlich in der Struktur, aber mit einem Bromatom anstelle von Fluor.

o-(3-Chlorphenyl)Homoserin: Enthält ein Chloratom anstelle von Fluor.

o-(3-Iodphenyl)Homoserin: Besitzt ein Iodatom anstelle von Fluor.

Einzigartigkeit

o-(3-Fluorphenyl)Homoserin ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das ihm besondere chemische Eigenschaften wie erhöhte Elektronegativität und Stabilität verleiht. Dies macht es besonders nützlich in Anwendungen, bei denen diese Eigenschaften von Vorteil sind .

Eigenschaften

Molekularformel |

C10H12FNO3 |

|---|---|

Molekulargewicht |

213.21 g/mol |

IUPAC-Name |

2-amino-4-(3-fluorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H12FNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) |

InChI-Schlüssel |

NQROOORONRCEME-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)OCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12304324.png)

![[5-(5-Acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylbutanoate](/img/structure/B12304342.png)

![1-(9-Hydroxy-2-(piperidin-3-yl)-5,6-dihydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-7(8H)-yl)propan-1-one dihydrochloride](/img/structure/B12304347.png)

![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)

![[3-hydroxy-10,13-dimethyl-17-[1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12304356.png)

![2-[1-Hydroxy-1-(4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B12304358.png)

![N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine](/img/structure/B12304366.png)